
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide, also known as PTIO, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTIO is a nitric oxide (NO) scavenger that can bind to NO and prevent its biological effects.
作用机制
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide acts as a NO scavenger by binding to NO and preventing its biological effects. NO is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. However, excessive production of NO can lead to oxidative stress and tissue damage. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide binds to NO and forms a stable complex, preventing NO from reacting with other molecules and exerting its biological effects.
Biochemical and Physiological Effects
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide can inhibit the production of reactive oxygen species (ROS) and cytokines in macrophages and endothelial cells. In vivo studies have shown that N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide can reduce blood pressure in hypertensive rats and protect against ischemia-reperfusion injury in the heart and brain.
实验室实验的优点和局限性
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and stored. It has a high affinity for NO and can be used at low concentrations. However, N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide also has some limitations. It can react with other molecules besides NO, leading to false-positive results. It can also interfere with the activity of enzymes that produce or consume NO, leading to potential artifacts.
未来方向
There are several future directions for N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide research. One direction is to investigate the role of N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide in cancer therapy. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has been shown to enhance the cytotoxicity of chemotherapy drugs in cancer cells by inhibiting the production of ROS. Another direction is to develop N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide analogs with improved selectivity and potency for NO scavenging. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide analogs could be used as therapeutic agents for various diseases associated with excessive NO production.
合成方法
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide can be synthesized using a two-step process. The first step involves the reaction of indole-2-carboxylic acid with thionyl chloride to form 2-chloroindole-3-carboxylic acid. The second step involves the reaction of 2-chloroindole-3-carboxylic acid with 2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethanamine in the presence of triethylamine to form N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide.
科学研究应用
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has been widely used in scientific research due to its potential applications in various fields. It has been used as a NO scavenger to investigate the role of NO in various biological processes, including cardiovascular diseases, cancer, and inflammation. N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide has also been used as a spin trap for electron paramagnetic resonance (EPR) spectroscopy to investigate the kinetics and mechanisms of radical reactions.
属性
IUPAC Name |
N-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c23-18(16-10-13-4-1-2-5-15(13)21-16)19-11-17(14-6-9-24-12-14)22-8-3-7-20-22/h1-10,12,17,21H,11H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNFFADAXAMHCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCC(C3=CSC=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-1H-indole-2-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

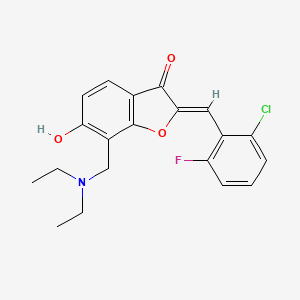


![2-(Furan-2-yl)-5-((4-methylpiperidin-1-yl)(thiophen-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2440526.png)
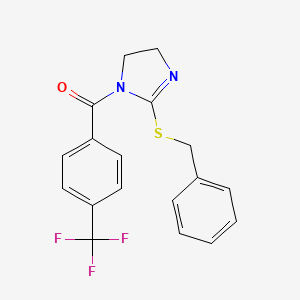
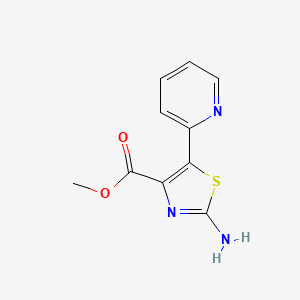
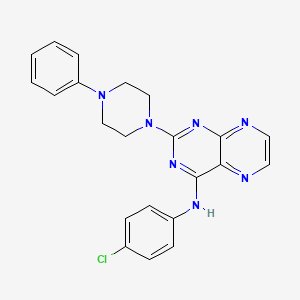
![4-(1,3-benzodioxol-5-yl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-1,2,3-triazole-5-carbonitrile](/img/structure/B2440532.png)
![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440533.png)


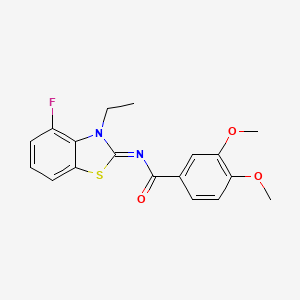
![3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2440540.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5-(2-phenylacetamido)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2440543.png)